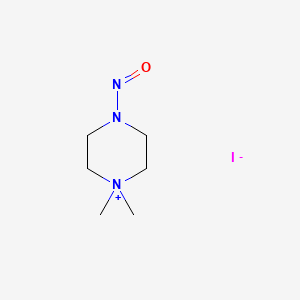
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide is an organic compound with the molecular formula C12H19IN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in biochemical research and as a ganglionic stimulant.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazinium, 1,1-dimethyl-4-nitroso-, iodide typically involves the reaction of 1,1-dimethylpiperazine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction proceeds through the formation of a nitroso intermediate, which is then iodinated to yield the final product. The reaction conditions often include maintaining a low temperature to control the formation of by-products and to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain a high-purity compound suitable for research and industrial applications.
化学反应分析
Types of Reactions
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted piperazines, depending on the specific reagents and conditions used.
科学研究应用
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other piperazine derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its role as a ganglionic stimulant.
Medicine: Research is conducted on its potential therapeutic applications, including its effects on the nervous system.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of piperazinium, 1,1-dimethyl-4-nitroso-, iodide involves its interaction with nicotinic acetylcholine receptors. As a non-selective nicotinic acetylcholine receptor agonist, it stimulates sympathetic ganglia and adrenal medullary tissue. This action leads to the release of neurotransmitters such as acetylcholine, which in turn affects various physiological responses.
相似化合物的比较
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: Another piperazine derivative with similar ganglionic stimulant properties.
N1-acetyl-N4-dimethyl-piperazinium iodide: A compound with central nicotinic action.
N1-phenyl-N4-dimethyl-piperazinium iodide: Known for its central nicotinic action.
Uniqueness
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. Its ability to undergo specific oxidation and reduction reactions makes it a valuable compound for research in organic chemistry and biochemistry.
属性
CAS 编号 |
81189-50-6 |
|---|---|
分子式 |
C6H14IN3O |
分子量 |
271.10 g/mol |
IUPAC 名称 |
1,1-dimethyl-4-nitrosopiperazin-1-ium;iodide |
InChI |
InChI=1S/C6H14N3O.HI/c1-9(2)5-3-8(7-10)4-6-9;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
ZQFLDAPGECENGH-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCN(CC1)N=O)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)

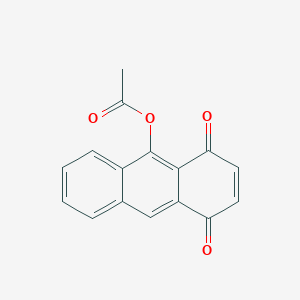

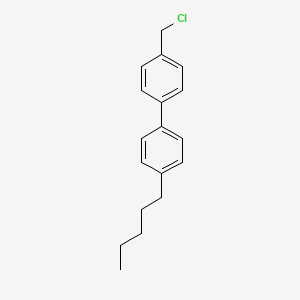
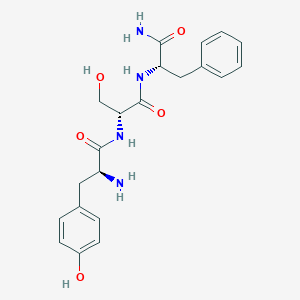
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
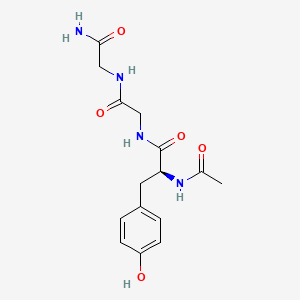
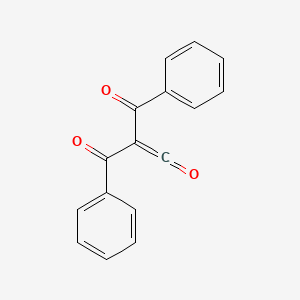
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
